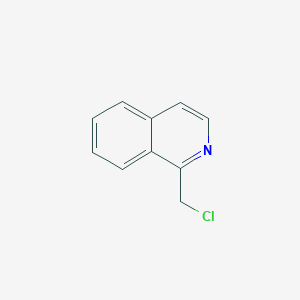

1-(Chloromethyl)isoquinoline

Overview

Description

1-(Chloromethyl)isoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

Isoquinoline alkaloids, a class of compounds to which 1-(chloromethyl)isoquinoline belongs, are known to interact with various biological targets due to their diverse structures .

Mode of Action

Isoquinoline alkaloids, in general, are known to interact with their targets in a variety of ways, leading to different physiological effects .

Biochemical Pathways

Isoquinoline alkaloids are known to be involved in several biosynthetic pathways, such as the shikimate pathway; the ornithine, lysine, and nicotinic acid pathway; the histidine and purine pathway; and the terpenoid and polyketide pathway .

Result of Action

It has been reported that 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines, which are structurally similar to this compound, have shown antiarrhythmic, anticonvulsant, and analgesic activity .

Biochemical Analysis

Biochemical Properties

1-(Chloromethyl)isoquinoline has been found to interact with various enzymes, proteins, and other biomolecules. It has been synthesized via cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to exhibit antiarrhythmic activity, suggesting that it may interact with ion channels in cardiac cells . It also shows activity against corazole-induced convulsions, indicating potential effects on neuronal cells .

Molecular Mechanism

Its antiarrhythmic and anticonvulsant activities suggest that it may interact with ion channels or other proteins involved in electrical signaling in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)isoquinoline can be synthesized through several methods. One common approach involves the chloromethylation of isoquinoline. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the isoquinoline to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly reagents and solvents is also a focus in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form isoquinoline carboxaldehyde or isoquinoline carboxylic acid.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Products include isoquinoline derivatives with various functional groups replacing the chloromethyl group.

Oxidation: Products include isoquinoline carboxaldehyde and isoquinoline carboxylic acid.

Reduction: The major product is methylisoquinoline.

Scientific Research Applications

1-(Chloromethyl)isoquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Quinoline: Quinoline is a structural isomer of isoquinoline, with the nitrogen atom located at the first position of the fused ring system.

Isoquinoline: Isoquinoline itself is a closely related compound, differing only by the position of the nitrogen atom in the ring system.

Uniqueness: 1-(Chloromethyl)isoquinoline is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives.

Properties

IUPAC Name |

1-(chloromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNWNTHKHQTQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529407 | |

| Record name | 1-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27311-65-5 | |

| Record name | 1-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

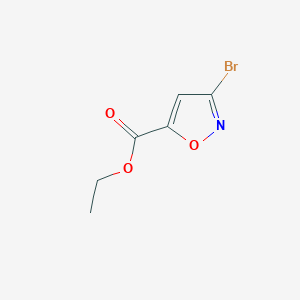

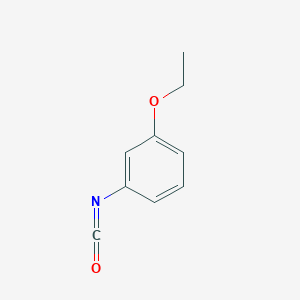

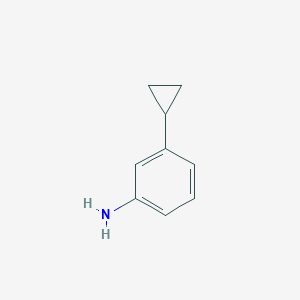

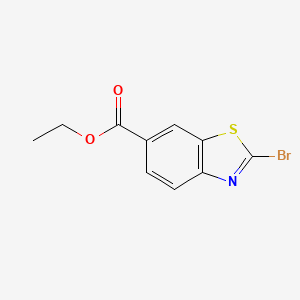

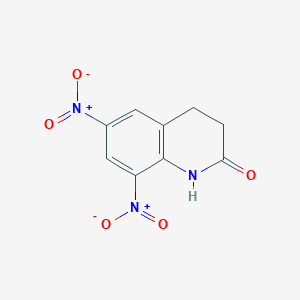

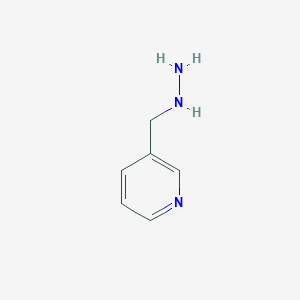

Feasible Synthetic Routes

Q1: What modifications were made to the 1-(chloromethyl)isoquinoline structure in the study, and what was the rationale behind these changes?

A1: The study focused on replacing the chlorine atom in this compound derivatives with a cyano group. This modification aimed to synthesize 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles. The researchers hypothesized that this structural change could lead to compounds with enhanced antimicrobial and antifungal activities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.